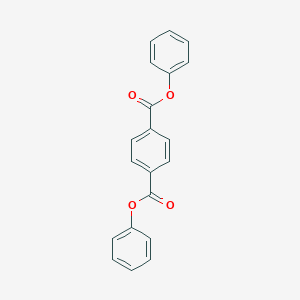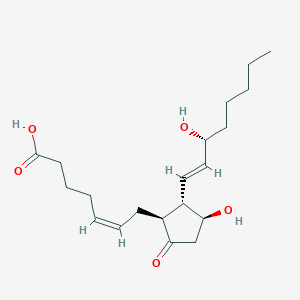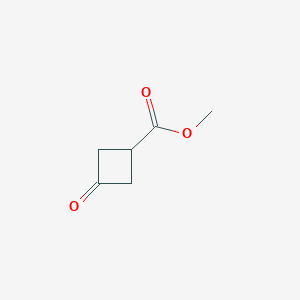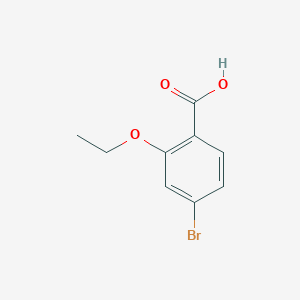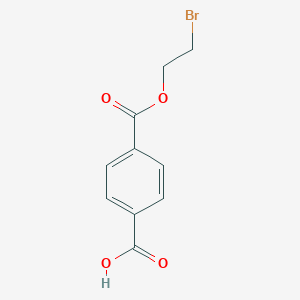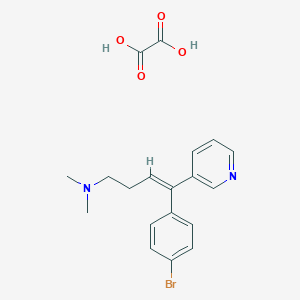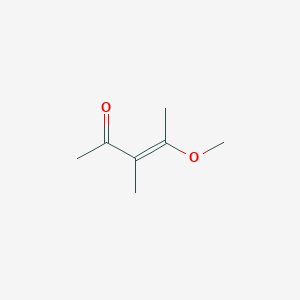
(E)-4-methoxy-3-methylpent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-methoxy-3-methylpent-3-en-2-one, also known as MMPE, is a compound that belongs to the family of alpha, beta-unsaturated ketones. It is a colorless liquid with a fruity aroma and is commonly used in perfumery and flavoring industries. MMPE has also gained significant attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of (E)-4-methoxy-3-methylpent-3-en-2-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. (E)-4-methoxy-3-methylpent-3-en-2-one has also been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
(E)-4-methoxy-3-methylpent-3-en-2-one has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are associated with many chronic diseases. Moreover, (E)-4-methoxy-3-methylpent-3-en-2-one has been found to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. It has also been found to improve cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-methoxy-3-methylpent-3-en-2-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. Moreover, it has been found to be non-toxic and safe for use in animal and human studies. However, there are also some limitations associated with (E)-4-methoxy-3-methylpent-3-en-2-one. It has poor water solubility, which can limit its bioavailability and efficacy. Moreover, it has a short half-life, which can restrict its therapeutic potential.
Direcciones Futuras
There are several future directions for (E)-4-methoxy-3-methylpent-3-en-2-one research. One area of interest is the development of (E)-4-methoxy-3-methylpent-3-en-2-one-based drugs for the treatment of chronic diseases, such as diabetes and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of (E)-4-methoxy-3-methylpent-3-en-2-one and its potential interactions with other drugs. Additionally, research on the optimization of (E)-4-methoxy-3-methylpent-3-en-2-one synthesis methods and its formulation for improved bioavailability is also needed.
Conclusion:
In conclusion, (E)-4-methoxy-3-methylpent-3-en-2-one is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and has shown promising results in the treatment of diabetes and neurodegenerative diseases. (E)-4-methoxy-3-methylpent-3-en-2-one has several advantages for lab experiments, but also has limitations that need to be addressed. There are several future directions for (E)-4-methoxy-3-methylpent-3-en-2-one research, which can lead to the development of novel drugs for the treatment of chronic diseases.
Métodos De Síntesis
The synthesis method of (E)-4-methoxy-3-methylpent-3-en-2-one involves the reaction of 3-methyl-2-butanone with methoxymethylenetriphenylphosphorane in the presence of a base. The reaction yields (E)-4-methoxy-3-methylpent-3-en-2-one with a high yield and purity. This method is simple, cost-effective, and environmentally friendly, making it a popular choice for (E)-4-methoxy-3-methylpent-3-en-2-one synthesis.
Aplicaciones Científicas De Investigación
(E)-4-methoxy-3-methylpent-3-en-2-one has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. (E)-4-methoxy-3-methylpent-3-en-2-one has also shown promising results in the treatment of diabetes and neurodegenerative diseases. Moreover, it has been reported to have antioxidant and hepatoprotective effects.
Propiedades
Número CAS |
119271-94-2 |
|---|---|
Nombre del producto |
(E)-4-methoxy-3-methylpent-3-en-2-one |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(E)-4-methoxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(6(2)8)7(3)9-4/h1-4H3/b7-5+ |
Clave InChI |
RMUYPYQKKMMBSQ-FNORWQNLSA-N |
SMILES isomérico |
C/C(=C(/C)\OC)/C(=O)C |
SMILES |
CC(=C(C)OC)C(=O)C |
SMILES canónico |
CC(=C(C)OC)C(=O)C |
Sinónimos |
3-Penten-2-one, 4-methoxy-3-methyl-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



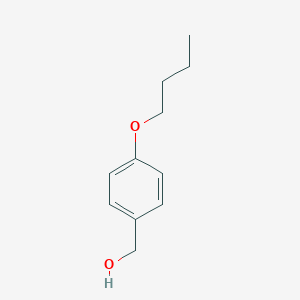
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
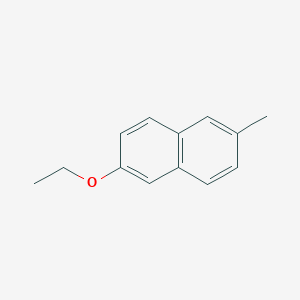
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)
